Thalidomide-5-NH2-CH2-COOH, also known as compound 114, is a derivative of thalidomide characterized by the presence of an amino group and a carboxylic acid group attached to the five-position of the thalidomide structure. This compound has gained attention due to its potent and selective inhibition of tropomyosin receptor kinase (trk), which plays a crucial role in various cellular processes including growth and differentiation . The molecular formula for Thalidomide-5-NH2-CH2-COOH is C15H16N2O4, with a molecular weight of approximately 284.30 g/mol .
Additionally, Thalidomide-5-NH2-CH2-COOH can participate in coupling reactions, particularly in the synthesis of larger molecules or in the formation of conjugates with other pharmacologically active compounds .
Thalidomide-5-NH2-CH2-COOH exhibits significant biological activity as an inhibitor of tropomyosin receptor kinase (trk), which is involved in neuronal survival and differentiation. This inhibition suggests potential therapeutic applications in neurodegenerative diseases and certain cancers. The compound has also been noted for its role as a ligand for E3 ligases, contributing to targeted protein degradation pathways, which are increasingly relevant in drug discovery and development .
The synthesis of Thalidomide-5-NH2-CH2-COOH typically involves several steps:
Thalidomide-5-NH2-CH2-COOH has several promising applications:
Studies have demonstrated that Thalidomide-5-NH2-CH2-COOH interacts with various proteins involved in signaling pathways related to cancer and neurodegeneration. Its role as an E3 ligase ligand allows it to modulate the ubiquitin-proteasome system, leading to targeted degradation of specific proteins that may contribute to disease progression. Interaction studies often utilize techniques such as mass spectrometry and co-immunoprecipitation to elucidate these relationships .
Several compounds share structural features with Thalidomide-5-NH2-CH2-COOH, each exhibiting unique biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Thalidomide | Original compound with sedative effects | Known teratogen; used for multiple myeloma treatment |
Lenalidomide | Modified thalidomide with improved efficacy | Immunomodulatory effects; used in hematological malignancies |
Pomalidomide | Further modified derivative | Potent immunomodulatory agent; used in multiple myeloma |
Apremilast | Phosphodiesterase 4 inhibitor | Anti-inflammatory; used for psoriasis and psoriatic arthritis |
Dexamethasone | Corticosteroid | Anti-inflammatory; used in various conditions including cancer |
Thalidomide-5-NH2-CH2-COOH is unique due to its selective inhibition of tropomyosin receptor kinase, differentiating it from other derivatives that primarily focus on immunomodulatory effects or anti-inflammatory properties. Its dual functionality as both a trk inhibitor and an E3 ligase ligand positions it uniquely within this class of compounds .